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Compound of Interest

Compound Name: 5-Bromo-2,4-diethoxypyrimidine

Cat. No.: B172408

Disclaimer: Publicly available, comprehensive spectral data for 5-Bromo-2,4-
diethoxypyrimidine is limited. This guide utilizes the readily available data for its close
structural analog, 5-Bromo-2,4-dimethoxypyrimidine, as a representative example to illustrate
the characteristic spectral features and synthetic pathways relevant to this class of compounds.

Introduction

5-Bromo-2,4-dialkoxypyrimidines are a class of heterocyclic compounds that serve as crucial
building blocks in medicinal chemistry and drug development. Their substituted pyrimidine core
is a key pharmacophore in a variety of therapeutic agents. The presence of a bromine atom at
the C5 position and alkoxy groups at the C2 and C4 positions provides versatile handles for
further chemical modification, enabling the synthesis of diverse molecular libraries for biological
screening. This document provides an in-depth overview of the spectral characteristics and a
plausible synthetic route for this important class of molecules, focusing on 5-Bromo-2,4-
dimethoxypyrimidine as a case study.

Spectral Data Analysis (5-Bromo-2,4-
dimethoxypyrimidine)

The structural elucidation of 5-Bromo-2,4-dimethoxypyrimidine is achieved through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR (Proton NMR) Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~8.3 Singlet 1H C6-H

~4.0 Singlet 3H C4-OCHs

~3.9 Singlet 3H C2-OCHs

13C NMR (Carbon NMR) Data[1]

Chemical Shift (ppm) Assignment
~170 C4

~163 Cc2

~158 C6

~95 C5

54.98 C4-OCHs
54.84 C2-OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies.

Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic &

~2950-3000 Medium , _

aliphatic)

C=N/C=C stretching
~1560-1600 Strong S )

(pyrimidine ring)
~1400-1480 Medium-Strong Pyrimidine ring vibrations
~1200-1300 Strong C-O-C stretch (asymmetric)
~1000-1100 Strong C-O-C stretch (symmetric)
~700-800 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and elemental composition.[2]

Mass Spectrometry Data

Parameter Value
Molecular Formula CeH7BrN202
Molecular Weight 219.04 g/mol
Monoisotopic Mass 217.96909 Da

Due to the presence of bromine isotopes (7°Br
_ and 81Br), the molecular ion peak will appear as

Key Fragmentation Peaks o ) ] )
a characteristic M/M+2 doublet with an intensity

ratio of approximately 1:1.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above.
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* NMR Spectroscopy: *H and 3C NMR spectra are typically acquired on a 300 or 500 MHz
NMR spectrometer.[3] The sample is dissolved in a deuterated solvent, such as
deuterochloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), and chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.[3]

e IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed
as a thin film or in a suitable solvent.

e Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled
with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. High-
resolution mass spectrometry (HRMS) can be employed for precise mass determination to
confirm the elemental composition.[3]

Synthetic Workflow

The synthesis of 5-Bromo-2,4-diethoxypyrimidine can be logically approached from a
common precursor, 5-bromo-2,4-dichloropyrimidine. This precursor can be synthesized from 5-
bromouracil. The subsequent substitution of the chloro groups with ethoxy groups is a standard
nucleophilic aromatic substitution reaction.
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Caption: Synthesis of 5-Bromo-2,4-diethoxypyrimidine.
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This workflow illustrates a common and efficient method for the preparation of 5-bromo-2,4-
dialkoxypyrimidines, which are valuable intermediates in the synthesis of more complex
molecules for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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